molecular formula C9H11NO4 B020978 L-DOPA-2,5,6-d3 CAS No. 53587-29-4

L-DOPA-2,5,6-d3

Katalognummer B020978
CAS-Nummer: 53587-29-4
Molekulargewicht: 200.21 g/mol
InChI-Schlüssel: WTDRDQBEARUVNC-UOCCHMHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of L-DOPA derivatives, including deuterated forms, involves specialized chemical reactions to introduce deuterium atoms at specific positions. A method described for the production of 6-[18F]fluoro-L-dopa involves the reaction of [18F]fluorine gas with L-dopa in liquid hydrogen fluoride, leading to fluorinated L-dopa derivatives (Firnau, Chirakal, & Garnett, 1984). This highlights the complex chemical manipulations required for the synthesis of labeled L-DOPA molecules, including those with deuterium.

Molecular Structure Analysis

The molecular structure of L-DOPA-2,5,6-d3 would include the presence of deuterium atoms, affecting its vibrational modes and potentially its interaction with biological molecules. Studies involving L-DOPA's interaction with metal ions provide insights into its complexation behavior and molecular geometry (Mandal, Das, & Askari, 2015). These interactions are crucial for understanding the molecular structure and behavior of deuterated derivatives in biological and chemical systems.

Chemical Reactions and Properties

L-DOPA and its derivatives undergo various chemical reactions, including enzymatic conversion and metal complexation. The enzyme-catalyzed synthesis of L-DOPA highlights its reactivity and the conditions under which it can be transformed into other biologically relevant compounds (Yildiz et al., 2013). Furthermore, L-DOPA's ability to form complexes with metal ions underscores its chemical versatility and potential for creating functional materials (Mandal, Das, & Askari, 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, would be influenced by the presence of deuterium atoms. These properties are critical for the compound's handling, storage, and application in research and pharmaceutical formulations. Although specific data on this compound are not provided, the study of similar fluorinated derivatives offers insights into the impact of atomic substitutions on physical properties (Firnau, Chirakal, & Garnett, 1984).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other compounds, stability under various conditions, and its behavior in biological systems, are crucial for its application in research and therapy. The enzymatic synthesis and metal complexation studies reflect on L-DOPA's reactivity and potential for use in creating bioactive materials and understanding neurotransmitter synthesis pathways (Yildiz et al., 2013; Mandal, Das, & Askari, 2015).

Wissenschaftliche Forschungsanwendungen

  • Anti-Parkinsonian Effect : D3-l-DOPA, a lower dose variant of L-DOPA, shows equal anti-parkinsonian effects with reduced dyskinesia in 6-OHDA-lesioned rats, potentially reducing the need for adjuvant MAO-B inhibitor treatment. This suggests that it might be more effective and have fewer side effects compared to traditional L-DOPA treatment in Parkinson's disease (Malmlöf et al., 2015).

  • Neuroprotective Effects : L-DOPA is known for its neuroprotective properties, which include reducing reactive oxygen species content and sensitizing dopamine receptors. These effects can enhance its anti-parkinsonian impact (Kostrzewa et al., 2005).

  • L-DOPA-induced Dyskinesia : Chronic use of L-DOPA can lead to dyskinesia. Studies show that glial activation is associated with L-DOPA-induced dyskinesia and that nitric oxide synthase inhibitors might prevent neuroinflammatory and glial components of dyskinesia pathogenesis in Parkinson's disease (Bortolanza et al., 2015).

  • Receptor Study : L-DOPA's receptor GPR143 may contribute to its therapeutic effectiveness and might be related to the pathogenesis of Parkinson's disease, offering insights into more targeted treatments (Goshima et al., 2019).

  • Emotional and Cognitive Dysfunctions : Chronic treatment with L-DOPA in elderly subjects can trigger emotional and cognitive dysfunctions through dopamine receptor dysregulation. Understanding these effects is crucial for managing long-term treatment outcomes (Hernández et al., 2014).

  • Pharmacological Combinations : Research indicates that combining L-DOPA with other compounds, like hydroxysafflor yellow A, can ameliorate L-DOPA-induced dyskinesia and enhance therapeutic outcomes (Wang et al., 2015).

  • Sensor Development : Modified electrodes incorporating L-DOPA are being explored for selective measurements in pharmaceutical formulations, indicating its application in analytical chemistry and drug quality control (Teixeira et al., 2004).

Wirkmechanismus

Target of Action

L-DOPA-2,5,6-d3, a deuterium-labeled version of L-DOPA, is primarily targeted at the dopamine receptors in the brain . It is an orally active metabolic precursor of the neurotransmitter dopamine . The primary targets of L-DOPA are the D1-like and D2-like dopamine receptors . These receptors play a crucial role in the regulation of motor control and behavior .

Mode of Action

This compound crosses the blood-brain barrier and is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . The newly formed dopamine then interacts with its targets, the D1-like and D2-like dopamine receptors . This interaction leads to changes in neuronal activity and neurotransmission, which can alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into dopamine via decarboxylation, a process facilitated by the enzyme AADC . This transformation can occur in any cell that expresses AADC, including remaining dopaminergic neurons . In addition, L-DOPA is a precursor of many alkaloids, melanin, and catecholamines such as norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of L-DOPA. After oral administration, L-DOPA is rapidly absorbed and transformed into dopamine in the central nervous system . The systemic exposure to dopamine is significantly higher after administration of this compound compared to l-dopa . This suggests that the deuterium labeling may affect the metabolism and bioavailability of the compound.

Result of Action

The primary result of this compound action is the increase in dopamine levels in the brain. This can help to alleviate the motor symptoms of conditions like Parkinson’s disease . Long-term treatment with l-dopa can lead to side effects such as l-dopa-induced dyskinesia (lid), which are uncontrolled and repetitive movements .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of L-DOPA in plasma can be significantly improved with stabilization strategies, such as antioxidation and temperature control . Furthermore, the efficacy and stability of this compound may also be affected by the patient’s individual physiological conditions and the presence of other medications .

Safety and Hazards

Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

The dopamine D3 receptor (D3R) has emerged as a promising target in L-DOPA-induced dyskinesia (LID) management as it is upregulated in LID . Future research may focus on further understanding the role of D3R in both Parkinson’s Disease (PD) and LID and potential steps for translating these findings .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UOCCHMHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425998
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53587-29-4
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dopa-ring-d3,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-DOPA-2,5,6-d3
Reactant of Route 2
L-DOPA-2,5,6-d3
Reactant of Route 3
Reactant of Route 3
L-DOPA-2,5,6-d3
Reactant of Route 4
L-DOPA-2,5,6-d3
Reactant of Route 5
L-DOPA-2,5,6-d3
Reactant of Route 6
L-DOPA-2,5,6-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.